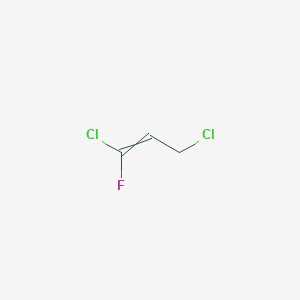

1,3-Dichloro-1-fluoroprop-1-ene

説明

Contextualization within Halogenated Alkene Chemistry

Halogenated alkenes are characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to the carbons of a double bond. ncert.nic.in The identity and position of these halogens significantly influence the electronic properties and reactivity of the alkene. For instance, the high electronegativity of fluorine can create a significant dipole moment and affect the stability of the molecule. drishtiias.com

These compounds serve as valuable intermediates in organic synthesis. The carbon-halogen bond can be a site for nucleophilic substitution, and the double bond can undergo various addition reactions. ncert.nic.intiwariacademy.com The specific combination of different halogens, as seen in 1,3-Dichloro-1-fluoroprop-1-ene, introduces further complexity and potential for unique chemical behavior.

Academic Significance of this compound and its Isomers

While specific academic studies focusing exclusively on this compound are not abundant in publicly accessible literature, its significance can be inferred from research on analogous compounds. Polyhalogenated alkenes are recognized for their utility as building blocks in the synthesis of more complex molecules and have been investigated for their potential biological activity. ncert.nic.inlibretexts.org The presence of both chlorine and fluorine atoms on the same molecule offers a platform to study the interplay of different halogen effects on reaction mechanisms and stereochemical outcomes.

The non-fluorinated analog, 1,3-dichloropropene (B49464), is a well-known soil fumigant, highlighting the potential for biological activity within this structural class. nist.gov The introduction of a fluorine atom, a common strategy in medicinal chemistry to modulate a molecule's properties, suggests that this compound and its isomers could be of interest for similar applications or as precursors to novel compounds.

Overview of Isomeric Forms and Structural Considerations in Propenes

The structure of this compound allows for the existence of geometric isomers, specifically E (entgegen) and Z (zusammen) isomers, due to the restricted rotation around the carbon-carbon double bond. The arrangement of the substituents (chlorine, fluorine, and the chloromethyl group) around the double bond defines the isomer.

The presence of a chiral center is also a possibility depending on the specific isomer and its conformation, which would lead to enantiomers. ausetute.com.au The process of isomerization, the conversion of one isomer into another, can sometimes be achieved under specific conditions such as heating or exposure to UV light, a phenomenon observed in related haloalkanes and haloalkenes. ck12.orgstackexchange.com

The physical and chemical properties of these isomers can differ significantly. For example, the boiling points and densities of the (E) and (Z) isomers of 1,3-dichloropropene are distinct. nist.govstenutz.eu It is expected that the isomers of this compound would also exhibit unique physical properties and potentially different reactivity profiles.

Below is a data table of the compound and its non-fluorinated analog.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Isomers |

| This compound | C₃H₃Cl₂F | 128.96 | (E) and (Z) isomers |

| 1,3-Dichloropropene | C₃H₄Cl₂ | 110.97 | (E) and (Z) isomers nist.govnist.gov |

Structure

3D Structure

特性

CAS番号 |

2730-44-1 |

|---|---|

分子式 |

C3H3Cl2F |

分子量 |

128.96 g/mol |

IUPAC名 |

1,3-dichloro-1-fluoroprop-1-ene |

InChI |

InChI=1S/C3H3Cl2F/c4-2-1-3(5)6/h1H,2H2 |

InChIキー |

YCYPXGHNVSBFPT-UHFFFAOYSA-N |

正規SMILES |

C(C=C(F)Cl)Cl |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Pathways for 1,3 Dichloro 1 Fluoroprop 1 Ene

Established Synthetic Routes and Precursor Utilization

The traditional synthesis of haloalkenes often involves halogenation and dehydrohalogenation reactions, which can be tailored to produce specific isomers.

Halogenation and Dehydrohalogenation Approaches for 1,3-Dichloro-1-fluoroprop-1-ene Synthesis

The synthesis of haloalkenes frequently employs the addition of halogens or hydrogen halides to an alkene or alkyne, followed by an elimination reaction to form the double bond. For a compound like this compound, a plausible precursor could be a saturated propane (B168953) chain with a suitable arrangement of halogen and hydroxyl groups.

One common method for synthesizing haloalkenes is through the halogenation of an alkene, which involves adding a halogen molecule across the double bond. rroij.com Another established route is hydrohalogenation, where an alcohol reacts with a hydrogen halide. rroij.com Dehydrohalogenation of a polyhalogenated propane is a key step in creating the propene structure. For instance, the dehydrochlorination of 1,1,1,3-tetrachloropropane (B89638) is a known method to produce 1,1,3-trichloro-1-propene. This process can be conducted in the vapor phase over a catalyst or in the liquid phase at elevated temperatures.

A hypothetical pathway to this compound could start from a precursor like 1,1,3-trichloro-1-fluoropropane. Dehydrochlorination of this precursor would theoretically yield the target molecule. The choice of base and reaction conditions would be critical in controlling the regioselectivity of the elimination to favor the formation of the C1=C2 double bond.

Regiocontrol and Stereocontrol in Propenyl Halide Synthesis

Achieving specific regiochemistry and stereochemistry (E/Z isomerism) is a significant challenge in the synthesis of asymmetrically substituted alkenes. The halofunctionalization of alkenes has emerged as a powerful strategy, enabling the introduction of a halogen and another functional group across a double bond. rsc.orgrsc.org

For the synthesis of propenyl halides, the choice of catalyst and reagents plays a pivotal role in directing the outcome. For example, in the hydrohalogenation of alkynes, the use of specific catalysts can favor either Markovnikov or anti-Markovnikov addition, thus controlling the position of the halogen atom. Similarly, stereoselective synthesis can be achieved through various means, including the use of chiral catalysts or by exploiting the stereochemistry of the starting material. The development of catalytic asymmetric halofunctionalization of alkenes is a significant area of research, aiming to provide enantioselective methods for producing chiral halo-compounds. nih.govnih.govcolab.ws

The synthesis of functionalized 1,n-dienes through palladium-catalyzed intermolecular cross-coupling reactions of haloalkynes and unactivated alkenes in ionic liquids demonstrates a method where the solvent and excess halide ions can control the Z/E selectivity. acs.org Such principles could be hypothetically applied to control the stereochemistry of this compound.

Emerging Synthetic Strategies for Fluorinated Alkenes

Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and environmentally benign methods.

Catalyst Development and Optimization in Halogenated Propene Synthesis

Recent advances in catalysis offer promising avenues for the synthesis of complex haloalkenes. Transition metal catalysis is at the forefront of these developments, with catalysts based on palladium, copper, and other metals enabling a wide range of transformations. acs.org For instance, catalytic asymmetric halolactonizations of alkenoic acids are powerful methods for preparing important chiral lactones in enantioenriched forms. researchgate.net

Visible light-mediated halofunctionalization of alkenes is a rapidly developing field, offering a sustainable tool for organic synthesis. rsc.orgrsc.org These reactions often proceed via radical intermediates, and the use of photoredox catalysts allows for the generation of halogen radicals under mild conditions. This approach could potentially be adapted for the synthesis of this compound by carefully selecting the alkene precursor and halogen sources.

The development of chiral catalysts for halofunctionalization reactions is a key area of focus. Strategies include the use of chiral Lewis bases, Brønsted acids, and phase-transfer catalysts to induce enantioselectivity. nih.gov While these are often applied to more complex molecules, the underlying principles of catalyst-substrate interaction to control stereochemistry are broadly applicable.

Application of Green Chemistry Principles in Olefin Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of olefins and other chemical compounds to minimize environmental impact. This includes the use of less hazardous reagents, development of solvent-free reaction conditions, and the use of renewable feedstocks.

In the context of haloalkene synthesis, this could involve replacing traditional, often toxic, halogenating agents with safer alternatives. The use of catalytic methods, as discussed above, is inherently a green approach as it reduces the amount of reagents required and can lead to higher selectivity, thus minimizing waste.

Solvent selection is another crucial aspect of green chemistry. The use of ionic liquids as recyclable reaction media has been shown to be effective in some haloalkene syntheses, offering benefits in terms of both reaction control and environmental impact. acs.org The development of solvent-free reactions, where the reactants themselves act as the solvent, is another promising direction.

Reaction Mechanisms and Reactivity Studies of this compound

The reactivity of this compound is dictated by the electronic properties of the double bond, which is influenced by the attached halogen atoms. The presence of a fluorine atom and two chlorine atoms on the propene backbone creates a polarized molecule, making it susceptible to both nucleophilic and electrophilic attack.

Haloalkenes are known to be versatile intermediates in organic synthesis. rroij.com The carbon-halogen bonds can be targeted in various reactions. For example, the chlorine atoms in this compound could potentially undergo nucleophilic substitution reactions, although the vinyl chloride at the C1 position would be less reactive than the allylic chloride at the C3 position. The double bond itself can participate in addition reactions.

The mechanistic pathways for reactions involving haloalkenes can be complex. For instance, halofunctionalization reactions can proceed through ionic intermediates, such as halonium ions, or through radical pathways, especially in photochemical reactions. rsc.orgrsc.orgnih.gov The specific mechanism would depend on the reactants and reaction conditions.

The presence of the fluorine atom significantly influences the reactivity. The high electronegativity of fluorine would make the double bond more electron-deficient, potentially enhancing its reactivity towards nucleophiles. Understanding the interplay of the electronic effects of the three halogen atoms is key to predicting the reactivity and designing synthetic transformations involving this compound.

Synthetic Routes and Reaction Dynamics of this compound

The halogenated alkene this compound is a compound of interest in synthetic organic chemistry due to its potential as a building block for more complex molecules. Understanding its formation and reactivity is crucial for its effective utilization. This article delves into the synthetic methodologies and various reaction pathways associated with this compound, focusing on electrophilic, nucleophilic, radical, and pericyclic reactions, as well as isomerization processes.

1 Electrophilic and Nucleophilic Reactions of Halogenated Propenes

The reactivity of halogenated propenes like this compound is significantly influenced by the electronic effects of the halogen substituents. The fluorine atom, being highly electronegative, and the chlorine atoms contribute to the polarity of the double bond and adjacent carbon-halogen bonds, making the molecule susceptible to both electrophilic and nucleophilic attacks.

Electrophilic Addition:

Alkenes readily undergo electrophilic addition reactions. In the case of halogenated propenes, the π electrons of the double bond act as a nucleophile, attacking an electrophile. For instance, the addition of hydrogen halides (HX) to unsymmetrical alkenes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. rsc.org The mechanism involves the formation of a carbocation intermediate, and the stability of this intermediate dictates the regioselectivity of the reaction. rsc.org

The addition of halogens, such as chlorine (Cl₂) or bromine (Br₂), to alkenes proceeds through a different mechanism involving a cyclic halonium ion intermediate. masterorganicchemistry.comchemistrysteps.com This intermediate is then attacked by the halide ion in an anti-addition fashion, leading to vicinal dihalides. masterorganicchemistry.comchemistrysteps.com The reaction with interhalogens, like iodine chloride (ICl), is also possible, with the less electronegative halogen acting as the electrophile.

While specific studies on the electrophilic addition to this compound are not extensively detailed in the provided search results, the general principles suggest that the reaction would proceed with the electrophile attacking the double bond, leading to a carbocation or a cyclic halonium-like intermediate. The regioselectivity would be influenced by the combined electronic and steric effects of the fluorine and chlorine substituents.

Nucleophilic Substitution:

Nucleophilic substitution reactions on halogenated propenes can occur at either the vinylic or allylic position. Vinylic halides, where the halogen is directly attached to a double-bonded carbon, are generally unreactive towards SN2 reactions due to the high energy of the transition state. However, nucleophilic substitution can occur under certain conditions. In contrast, allylic halides, which have a halogen on a carbon adjacent to a double bond, are typically reactive in SN2 reactions.

For instance, 3-chloroprop-1-ene is well-suited for SN2 reactions. The reactivity of the C-Cl bond in this compound would depend on its position (vinylic vs. allylic). The chlorine atom at the C-3 position is allylic and would be susceptible to nucleophilic displacement. The chlorine atom at the C-1 position is vinylic, and its substitution would be more challenging. Nucleophilic substitution is a fundamental class of reactions where a nucleophile replaces a leaving group. chemistrysteps.comyoutube.com The efficiency of these reactions depends on the nature of the nucleophile, the substrate, the leaving group, and the solvent. chemistrysteps.comyoutube.com

2 Radical Reaction Pathways and Their Exploitation in Synthesis

Free radical reactions provide an alternative pathway for the functionalization of halogenated propenes. These reactions typically involve three stages: initiation, propagation, and termination.

Radical Addition:

The addition of hydrogen bromide (HBr) to alkenes in the presence of peroxides proceeds via a radical mechanism, leading to an anti-Markovnikov product. orgoreview.comchemistrysteps.comlibretexts.orgmasterorganicchemistry.com This is because the bromine radical, which is formed in the initiation step, adds to the double bond to generate the more stable radical intermediate. chemistrysteps.commasterorganicchemistry.com This principle can be applied to halogenated propenes to achieve regioselectivity that is complementary to electrophilic addition. The stability of carbon radicals follows the order: tertiary > secondary > primary. chemistrysteps.com

The addition of other radicals to fluorinated alkenes has also been studied. For example, the free-radical addition of ethers to hexafluoropropene (B89477) has been shown to be influenced by steric effects. The reactivity of fluorinated radicals in addition reactions is an active area of research, with studies on the influence of fluorine substituents on radical stability and reactivity.

Radical Halogenation:

While not a direct synthesis of this compound, radical halogenation of alkanes is a fundamental process for introducing halogens. masterorganicchemistry.com These reactions can sometimes lead to a mixture of products, but selectivity can be achieved based on the stability of the resulting radical intermediates.

3 Isomerization Processes of Halogenated Propenes and Mechanistic Investigations

Geometric isomers of halogenated propenes, such as the (E) and (Z) isomers of this compound, can often be interconverted under specific conditions. This isomerization can be induced by heat, light, or catalysts.

A patent for the isomerization of 1-chloro-3,3,3-trifluoropropene describes a process that involves contacting a feed stream containing one isomer with a heated surface to produce a product stream with a different isomer ratio. This suggests that thermal isomerization is a viable method for altering the isomeric composition of dichlorofluoropropenes. The mechanism of such isomerizations can involve reversible addition-elimination reactions or the formation of radical intermediates, particularly under photochemical conditions.

For example, the isomerization of 2,5-dichlorotoluene (B98588) to 2,4-dichlorotoluene (B165549) has been studied using HZSM-5 catalysts, where the reaction proceeds through the transposition of substituent groups. While this is an aromatic system, the concept of acid-catalyzed isomerization could potentially be applied to halogenated alkenes. The mechanism of acid-catalyzed alkene isomerization often involves the formation of a carbocation intermediate, followed by deprotonation to form the more stable isomer. youtube.com

4 Ene Reaction Applications in Fluorinated Alkene Chemistry

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). canada.ca This reaction forms a new sigma bond, shifts the double bond of the ene, and involves a 1,5-hydrogen shift. canada.ca

Lewis acids are known to catalyze ene reactions, often leading to higher yields and selectivities at lower temperatures. canada.ca For instance, scandium triflate (Sc(OTf)₃) has been used to catalyze a formal ene reaction between thioindolinones/thiolactams and bicyclobutanes. rsc.org This suggests that Lewis acid catalysis could be a promising strategy for promoting ene reactions with fluorinated alkenes like this compound.

Research on the ene reactions of allenes with electron-deficient acetylenes has shown the formation of ene adducts. youtube.com This highlights the potential for highly functionalized molecules to participate in such reactions.

Advanced Spectroscopic and Chromatographic Research for 1,3 Dichloro 1 Fluoroprop 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules, including the E/Z isomers of 1,3-dichloro-1-fluoroprop-1-ene.

Proton (¹H) and Fluorine (¹⁹F) NMR Applications in Halogenated Propene Analysis

Proton (¹H) and Fluorine-¹⁹ (¹⁹F) NMR are the most direct methods for analyzing the structure of this compound. Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR analysis, similar to protons. wikipedia.orgaiinmr.com

In a ¹H NMR spectrum , one would expect to see signals for the two distinct types of protons in the molecule: the vinylic proton (=CH-) and the methylene (B1212753) protons (-CH₂Cl).

The vinylic proton's chemical shift would be influenced by the adjacent fluorine and chlorine atoms.

The methylene protons would appear as a doublet due to coupling with the vinylic proton. Their chemical shift would be influenced by the adjacent chlorine atom and the double bond.

In a ¹⁹F NMR spectrum , a single signal would be expected for the fluorine atom. huji.ac.il The key diagnostic feature would be its coupling to the nearby protons.

The fluorine signal would be split into a doublet by the geminal vinylic proton (²JHF).

It would also exhibit a smaller coupling to the two allylic protons across three bonds (³JHF), likely resulting in a doublet of triplets. The magnitude of these coupling constants is highly dependent on the stereochemistry (E vs. Z isomer).

The chemical shifts and coupling constants for both isomers would be distinct, allowing for their differentiation and quantification in a mixture.

Hypothetical ¹H and ¹⁹F NMR Data for this compound (Note: This table is illustrative, as specific experimental data is not available. Values are based on typical ranges for similar structures.)

| Isomer | Nucleus | Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|---|---|

| (E)-isomer | ¹H | =CH- | 6.0 - 7.0 | dt | JHH ≈ 7-9, JHF ≈ 15-20 |

| ¹H | -CH₂Cl | 4.0 - 4.5 | d | JHH ≈ 7-9 | |

| ¹⁹F | =CFCl | -110 to -130 | dt | JHF(gem) ≈ 15-20, JHF(allyl) ≈ 2-5 | |

| (Z)-isomer | ¹H | =CH- | 6.0 - 7.0 | dt | JHH ≈ 7-9, JHF ≈ 30-35 |

| ¹H | -CH₂Cl | 4.0 - 4.5 | d | JHH ≈ 7-9 |

Advanced 2D NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique correlates protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the vinylic proton (=CH-) and the methylene protons (-CH₂Cl), confirming their connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached. An HSQC spectrum would show a cross-peak between the vinylic proton signal and the vinylic carbon signal, as well as a cross-peak between the methylene proton signals and the methylene carbon signal. This provides definitive C-H bond correlations.

Infrared (IR) and Raman Spectroscopy Research for Vibrational Analysis

Vibrational spectroscopy provides a molecular fingerprint and identifies the functional groups present in a molecule.

Experimental Vibrational Assignments and Band Analysis

The IR and Raman spectra of this compound would be characterized by specific vibrational modes.

C=C Stretch: A band corresponding to the carbon-carbon double bond stretch would be expected in the region of 1650-1680 cm⁻¹.

C-H Stretch: Vinylic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹.

C-F Stretch: A strong absorption band for the carbon-fluorine stretch is typically found in the 1000-1300 cm⁻¹ region.

C-Cl Stretch: Carbon-chlorine stretching vibrations would be observed in the lower frequency region, typically between 600-800 cm⁻¹.

CH₂ Bending: A characteristic scissoring vibration for the -CH₂- group would be present around 1450 cm⁻¹.

The NIST Chemistry WebBook provides an IR spectrum for the related compound, (E)-1,3-dichloro-1-propene, which shows characteristic peaks for the C=C stretch (around 1650 cm⁻¹) and C-Cl stretches (below 800 cm⁻¹). nist.gov The introduction of a fluorine atom in this compound would introduce a strong C-F stretching band and shift the other vibrational frequencies.

Vibrational Frequencies for this compound (Note: This table is illustrative, as specific experimental data is not available. Values are based on typical ranges for similar compounds.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| Vinylic =C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic -C-H Stretch | 2900 - 3000 | Medium |

| C=C Stretch | 1650 - 1680 | Medium-Weak |

| CH₂ Scissoring | 1430 - 1470 | Medium |

| C-F Stretch | 1000 - 1300 | Strong |

In-situ Spectroscopic Monitoring of Reaction Dynamics

In-situ spectroscopic techniques, such as FTIR-ATR, are powerful for studying reaction kinetics and mechanisms in real-time. For instance, in the synthesis of this compound, one could monitor the disappearance of reactant vibrational bands and the simultaneous appearance of product bands. This allows for the optimization of reaction conditions (temperature, pressure, catalyst loading) and the detection of any transient intermediates without the need for sample extraction. colorado.edu

Mass Spectrometry (MS) Methodologies for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

For this compound (C₃H₃Cl₂F), the molecular weight is approximately 128.96 g/mol . The mass spectrum would show a characteristic molecular ion cluster (M, M+2, M+4) due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio).

The fragmentation pattern under electron ionization (EI) would likely involve the loss of radicals or neutral molecules:

Loss of a chlorine radical (·Cl): This would lead to a prominent fragment ion [C₃H₃ClF]⁺.

Loss of a hydrogen chloride (HCl): This would result in a fragment ion [C₃H₂ClF]⁺.

Loss of a fluorine radical (·F): While less common than Cl loss, this could lead to a [C₃H₃Cl₂]⁺ fragment. This fragment is the molecular ion of dichloropropene. nist.govnist.gov

The precise fragmentation pattern would help confirm the connectivity of the atoms and distinguish it from other isomers.

Electron Ionization (EI) Mass Spectrometry for Halogenated Propenes

Electron Ionization (EI) Mass Spectrometry is a powerful technique for elucidating the structure of organic compounds, including halogenated propenes. In EI-MS, high-energy electrons bombard the sample molecule, causing ionization and extensive fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For halogenated compounds, the fragmentation patterns and isotopic distributions are particularly informative. The presence of chlorine and bromine atoms is readily identified by their characteristic isotopic patterns. libretexts.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance ratio. libretexts.org Consequently, a molecule containing one chlorine atom will exhibit two molecular ion peaks (M⁺ and M+2) separated by two mass units, with a relative intensity ratio of 3:1. libretexts.org For a compound with two chlorine atoms, like this compound, the spectrum will show three peaks (M⁺, M+2, M+4) with an intensity ratio of approximately 9:6:1. libretexts.org

The fragmentation of halogenated propenes under EI is governed by the relative strengths of the chemical bonds and the stability of the resulting fragments. Common fragmentation pathways include:

Loss of a Halogen Radical: The cleavage of a carbon-halogen bond is a frequent event. The molecular ion may lose a chlorine radical (•Cl) or a fluorine radical (•F) to form [M-Cl]⁺ or [M-F]⁺ ions. The elimination of a chlorine radical is often a prominent fragmentation pathway in dichloro compounds. nih.gov

Cleavage of C-C Bonds: Alpha-cleavage (cleavage of a C-C bond adjacent to a functional group) and other bond scissions lead to the formation of smaller, stable carbocations. libretexts.orgmiamioh.edu

Rearrangements: In some cases, rearrangement reactions can occur prior to or during fragmentation, leading to characteristic ions. nih.gov

For this compound (molecular weight ≈ 128.96 g/mol ), the EI mass spectrum would be expected to show a complex pattern. The molecular ion cluster would appear around m/z 128, 130, and 132 due to the two chlorine isotopes.

Table 1: Predicted Key EI-MS Fragments for this compound

| Ion (Fragment) | Description | Predicted m/z |

| [C₃H₃Cl₂F]⁺ | Molecular Ion (with ³⁵Cl) | 128 |

| [C₃H₃³⁵Cl³⁷ClF]⁺ | Molecular Ion (with one ³⁷Cl) | 130 |

| [C₃H₃Cl₂]⁺ | Loss of Fluorine radical (•F) | 109 |

| [C₃H₃ClF]⁺ | Loss of Chlorine radical (•Cl) | 93 |

| [C₃H₂Cl]⁺ | Loss of HCl and Cl radical | 73 |

Note: The m/z values are based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F). The actual spectrum will show clusters for chlorine-containing fragments.

Hyphenated MS Techniques for Complex Mixture Analysis (e.g., GC-MS methodologies)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is the premier hyphenated technique for the analysis of volatile and semi-volatile organic compounds like this compound. longdom.orgscispace.com

The power of GC-MS lies in its dual capabilities:

Gas Chromatography (GC): The GC component separates the individual compounds of a mixture based on their volatility and interaction with a stationary phase within a long capillary column. longdom.org This allows for the physical separation of isomers, impurities, and other components from the target analyte.

Mass Spectrometry (MS): The MS component serves as a highly sensitive and specific detector. scispace.com As each separated compound elutes from the GC column, it is ionized (typically by EI), and a mass spectrum is generated, allowing for positive identification based on the unique fragmentation pattern. nih.gov

The combination of GC's separation power with the definitive identification capabilities of MS makes GC-MS an essential tool for impurity profiling and quantitative analysis in complex matrices. numberanalytics.comox.ac.uk For instance, in the synthesis of this compound, GC-MS can be used to separate and identify the (E) and (Z) isomers, unreacted starting materials, and other halogenated side-products. The technique has been successfully applied to determine related compounds like 1,3-dichloropropene (B49464) in environmental samples such as water and soil. researchgate.net A rapid GC-MS method was also developed for the determination of 1,3-dichloro-2-propanol (B29581) in water, demonstrating the technique's sensitivity and reliability. nih.govresearchgate.net

Table 2: Components and Function of a Typical GC-MS System

| Component | Function | Key Considerations for Halogenated Propenes |

| Injector | Vaporizes the sample and introduces it to the column. | Split/splitless injection is common. Inlet temperature must be optimized to ensure volatilization without degradation. |

| GC Column | Separates mixture components. | A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-polysiloxane) is typically used. |

| GC-MS Interface | Transfers eluting compounds from the GC to the MS. | Heated transfer line prevents condensation of analytes. |

| Ion Source | Ionizes the separated compounds. | Electron Ionization (EI) is standard for creating reproducible, library-searchable spectra. scispace.com |

| Mass Analyzer | Separates ions based on their m/z ratio. | Quadrupole analyzers are common, offering a good balance of cost, speed, and resolution. |

| Detector | Counts the separated ions. | An electron multiplier provides high sensitivity. |

Chromatographic Separation and Purification Methodologies

Gas Chromatography (GC) for Isomer Separation and Purity Assessment of Halogenated Propenes

Gas Chromatography (GC) is the foremost analytical technique for the separation and purity assessment of volatile halogenated propenes. Its high resolution makes it ideal for separating geometric isomers, such as the (E) and (Z) isomers of this compound, which often have very similar boiling points but differ slightly in their interaction with the GC stationary phase.

The separation is achieved by injecting a vaporized sample into a carrier gas stream (mobile phase) that flows through a coated capillary column (stationary phase). Compounds with lower boiling points and weaker interactions with the stationary phase travel through the column faster and elute first. The retention time—the time it takes for a compound to travel through the column—is a characteristic property used for identification under specific conditions.

For purity assessment, a GC equipped with a sensitive detector, such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD), is used. The ECD is particularly sensitive to halogenated compounds. The area under each peak in the resulting chromatogram is proportional to the concentration of that compound, allowing for the quantification of the main component and any impurities. GC methods have been extensively documented for the analysis of the related compound 1,3-dichloropropene, with high recovery rates and sensitivity for both cis and trans isomers. cdc.gov The NIST Chemistry WebBook provides gas chromatography data for the (Z) and (E) isomers of 1,3-dichloropropene, which serves as a valuable reference. nist.govnist.gov

Table 3: Typical GC Conditions for Halogenated Propene Isomer Separation

| Parameter | Condition | Purpose |

| Instrument | Gas Chromatograph with FID or ECD | Standard for volatile organic compound analysis; ECD for high sensitivity to halogens. |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | Provides high separation efficiency. |

| Stationary Phase | 5% Phenyl Polydimethylsiloxane (DB-5 or equivalent) | A versatile, non-polar phase suitable for a wide range of compounds. |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase. |

| Oven Program | Temperature gradient (e.g., 40°C hold for 2 min, then ramp to 200°C) | Optimizes separation of compounds with different volatilities. |

| Injector Temp. | 250°C | Ensures complete and rapid vaporization of the sample. |

| Detector Temp. | 280°C | Prevents condensation of analytes in the detector. |

High-Performance Liquid Chromatography (HPLC) for Related Halogenated Organic Compounds

While Gas Chromatography is the preferred method for volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for a broader range of less volatile or thermally unstable halogenated organic compounds. longdom.orgox.ac.uk HPLC separates components of a mixture in a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase.

The most common mode of HPLC is Reversed-Phase Liquid Chromatography (RP-LC), where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). ox.ac.uk In RP-LC, non-polar compounds are retained longer on the column. This technique is suitable for analyzing halogenated aromatic compounds, pesticides, and other larger organic molecules that may not be amenable to GC.

Although direct analysis of this compound by HPLC is uncommon due to its high volatility, HPLC is crucial for:

Analyzing less volatile precursors or degradation products.

Quantifying halogenated compounds in complex, non-volatile matrices.

Purifying related, higher-boiling-point halogenated intermediates on a preparative scale.

Table 4: General HPLC Conditions for Halogenated Organic Compounds

| Parameter | Condition | Application |

| Instrument | HPLC system with UV or MS detector | Standard for liquid-phase separations. |

| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm ID, 5 µm particle size) | Widely used for separating non-polar to moderately polar compounds. ox.ac.uk |

| Mobile Phase | Isocratic or gradient mixture of Water and Acetonitrile/Methanol | The solvent ratio is adjusted to achieve optimal separation. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |

| Detector | UV-Vis Detector (e.g., at 210 nm) or Mass Spectrometer (LC-MS) | UV detection for chromophoric compounds; MS for universal and specific detection. |

Computational and Theoretical Investigations of 1,3 Dichloro 1 Fluoroprop 1 Ene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,3-dichloro-1-fluoroprop-1-ene at the atomic level. These methods are used to predict molecular geometries, vibrational energies, and electronic characteristics, which together determine the compound's reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, which exists as (E) and (Z) isomers, DFT calculations are crucial for determining the most stable three-dimensional arrangements of the atoms (molecular geometry) and their vibrational modes.

Below is a hypothetical table of what DFT calculations for the (E) and (Z) isomers of this compound might yield for key geometric parameters.

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations

| Parameter | (E)-1,3-dichloro-1-fluoroprop-1-ene | (Z)-1,3-dichloro-1-fluoroprop-1-ene |

|---|---|---|

| C=C Bond Length (Å) | ~1.34 | ~1.34 |

| C-F Bond Length (Å) | ~1.35 | ~1.35 |

| C-Cl (on C1) Bond Length (Å) | ~1.73 | ~1.73 |

| C-C Bond Length (Å) | ~1.50 | ~1.50 |

| C-Cl (on C3) Bond Length (Å) | ~1.79 | ~1.79 |

| C=C-C Bond Angle (°) | ~125 | ~125 |

| H-C=C Bond Angle (°) | ~120 | ~120 |

Note: These are estimated values based on standard bond lengths and angles in similar halogenated alkenes. Actual values would require specific DFT calculations.

Ab Initio Methods for Electronic Properties and Molecular Orbital Analysis

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. osf.io These calculations provide detailed information about the electronic properties of a molecule, such as the energies and shapes of its molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. masterorganicchemistry.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller gap suggests higher reactivity. mdpi.com

For this compound, ab initio calculations would reveal how the different halogen substituents influence the electron distribution and the energies of the frontier orbitals. The fluorine atom, being highly electronegative, and the chlorine atoms would have significant effects on the molecule's electrostatic potential and reactivity. For example, studies on 1,3-dichloro-5-nitrobenzene have used DFT to analyze HOMO-LUMO energies and show that charge transfer occurs within the molecule. researchgate.net

Table 2: Conceptual Electronic Properties from Ab Initio Analysis

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to act as a nucleophile (electron donor). The double bond is the likely location of the HOMO. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to act as an electrophile (electron acceptor). The antibonding orbitals associated with the C-halogen bonds are key contributors. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A key indicator of chemical reactivity. A smaller gap generally implies higher reactivity in reactions like electrophilic additions. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules, including conformational changes and interactions between molecules. nih.govnih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations could be used to explore its conformational landscape. The single bond between the second and third carbon atoms allows for rotation, leading to different spatial arrangements (conformers). While specific MD studies on this compound are not documented in the searched literature, research on similar molecules like 1,3-difluoropropane (B1362545) has utilized molecular mechanics and other techniques to study conformational preferences. researchgate.net Such simulations for this compound would reveal the relative energies of different conformers and the energy barriers for rotation, providing insight into which shapes the molecule is most likely to adopt. Furthermore, MD can simulate how molecules of this compound would interact with each other in a liquid state, revealing details about intermolecular forces like dipole-dipole interactions and van der Waals forces.

Reaction Pathway Modeling and Transition State Characterization in Halogenated Systems

Computational chemistry allows for the detailed modeling of chemical reaction pathways, including the characterization of high-energy transition states. chemistrysteps.com This is particularly valuable for understanding the mechanisms of reactions involving halogenated alkenes.

Addition reactions are common for alkenes, where the double bond acts as a nucleophile. libretexts.orgmsu.edu In the case of halogenation, the reaction often proceeds through a cyclic halonium ion intermediate. nih.govmasterorganicchemistry.com The stereochemistry of the final product (anti-addition) is explained by the backside attack of the halide ion on this intermediate. masterorganicchemistry.com

For an unsymmetrical molecule like this compound, reaction pathway modeling could predict the regioselectivity of addition reactions. For instance, in the addition of a hydrogen halide (HX), modeling would help determine whether the hydrogen adds to the carbon bearing the fluorine and chlorine or the adjacent carbon. This involves calculating the energies of the possible carbocation intermediates or the transition states leading to them. The more stable intermediate or lower energy transition state would indicate the major product. Characterizing the transition state structure provides a snapshot of the bond-breaking and bond-forming processes at the peak of the reaction energy profile.

Development of Structure-Reactivity Relationship (SAR) Models for Halogenated Alkenes

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the reactivity or biological activity of chemical compounds based on their molecular structure. drugdesign.orgcollaborativedrug.com These models correlate structural or physicochemical descriptors of molecules with their observed activities. collaborativedrug.com

For halogenated alkenes, SAR models can be developed to predict various properties, such as their reaction rates with atmospheric radicals or their potential toxicity. researchgate.netrsc.org For example, a QSAR model was developed for a set of 15 chlorinated alkenes to predict their LUMO energy based on descriptors like the number of chlorine and carbon atoms. researchgate.nettechno-press.org Another study established a SAR for the gas-phase ozonolysis of aliphatic alkenes, showing that the configuration of substituents around the double bond influences the reaction rate. rsc.org

Developing a specific SAR model for a class of compounds that includes this compound would involve:

Data Collection: Gathering experimental data on a specific reactivity parameter (e.g., reaction rate constant) for a series of related halogenated alkenes.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as electronic properties (HOMO/LUMO energies), steric parameters, and topological indices.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation that relates the descriptors to the observed reactivity. researchgate.net

Validation: Testing the model's predictive power using an external set of compounds not used in the model development. researchgate.net

These models are valuable for predicting the properties of new or untested compounds, saving time and resources in experimental studies. nih.gov

Environmental Transformation and Degradation Research of 1,3 Dichloro 1 Fluoroprop 1 Ene

Biotic and Abiotic Degradation in Environmental Matrices (Soil, Water)

Should 1,3-dichloro-1-fluoroprop-1-ene be released into soil or water, its fate would be governed by abiotic processes like hydrolysis and biotic degradation by microorganisms.

Hydrolysis is a chemical reaction with water that can be a major degradation pathway for certain halogenated compounds. For this compound, the reactivity of the halogen atoms to hydrolysis is not equal. The molecule contains three halogen atoms in two different chemical environments:

A vinylic fluorine atom (attached to the C=C double bond).

A vinylic chlorine atom (attached to the C=C double bond).

An allylic chlorine atom (attached to a carbon adjacent to the C=C double bond).

Vinylic halides are generally resistant to hydrolysis due to the strength of the bond. In contrast, the allylic chlorine is much more susceptible to nucleophilic substitution by water. Therefore, the primary abiotic degradation pathway in water is expected to be the hydrolysis of the allylic C-Cl bond to form 3-chloro-1-fluoroprop-1-en-1-ol.

Studies on the analogue 1,3-dichloropropene (B49464) (1,3-D) confirm that hydrolysis is a major degradation pathway. nih.gov The rate of this reaction is dependent on temperature and pH. nih.govresearchgate.net

Interactive Data Table: Hydrolysis Half-Life of cis- and trans-1,3-Dichloropropene (Analogue Compound) This table presents data for the related compound 1,3-dichloropropene as a proxy to understand the potential hydrolysis rates.

| Temperature (°C) | Isomer | Half-Life (days) | pH | Reference |

| 10 | trans | 51 | 7 | nih.gov |

| 20 | trans | 11 | 7 | nih.gov |

| 30 | trans | 3.1 | 7 | nih.gov |

| 20 | Mixture | 9.8 | 7 | nih.gov |

| 25 | cis | 2.3 | 7 | who.int |

The half-life of this compound is expected to be in a similar range, primarily dictated by the cleavage of the allylic chloride.

Microorganisms have evolved a diverse range of enzymes to break down halogenated organic compounds. nih.govnih.govresearchgate.net The biodegradation of a mixed halogenated compound like this compound would likely proceed in a stepwise manner. nih.govresearchgate.net

The general microbial process for degrading halogenated compounds involves three stages: an upper pathway to transform the initial molecule, a middle pathway focused on dehalogenation, and a lower pathway that funnels the resulting intermediates into central metabolism. nih.govresearchgate.net

Dehalogenation: The key and often most difficult step is the cleavage of the carbon-halogen bond, catalyzed by enzymes called dehalogenases.

Hydrolytic Dehalogenases: These enzymes use water to replace a halogen atom with a hydroxyl group. The hydrolysis product of this compound (3-chloro-1-fluoroprop-1-en-1-ol) could be further metabolized.

Reductive Dehalogenases: Under anaerobic conditions, some bacteria can use halogenated compounds as electron acceptors, replacing a halogen with a hydrogen atom.

Oxygenases: These enzymes can incorporate oxygen into the molecule, which can lead to the destabilization and eventual removal of a halogen substituent.

Environmental Monitoring and Detection Methodologies for Trace Analysis of Halogenated Alkenes

Detecting trace levels of volatile organic compounds such as this compound in complex environmental matrices like air, water, and soil requires sensitive and specific analytical methods. The standard technique for this class of compounds is chromatography.

Sample Preparation: For air samples, analytes are typically concentrated by pumping a known volume of air through a sorbent tube, followed by thermal desorption. For water samples, purge-and-trap or solid-phase microextraction (SPME) are common methods to extract and concentrate the volatile compounds. Soil samples usually require extraction with a solvent or headspace analysis.

Analytical Separation and Detection:

Gas Chromatography (GC): GC is the ideal technique for separating volatile compounds. A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase like DB-1 or DB-5) would be used to separate this compound from other compounds in the sample. nist.gov

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides definitive identification and quantification. The mass spectrometer fragments the analyte molecules into a unique pattern (mass spectrum) that serves as a chemical fingerprint, allowing for unambiguous identification even at very low concentrations.

Electron Capture Detector (ECD): A GC-ECD is highly sensitive to halogenated compounds and is a viable alternative to MS for quantitative analysis, although it does not provide the same level of structural confirmation.

These analytical methodologies are well-established for a wide range of halogenated pollutants and would be directly applicable to monitoring for this compound in the environment. epa.govucr.edu

Synthesis and Reactivity of Derivatives and Analogues of 1,3 Dichloro 1 Fluoroprop 1 Ene

Design and Synthesis of Novel Halogenated Propene Scaffold Derivatives

The synthesis of specifically substituted halogenated propenes is a cornerstone of developing new materials and chemical intermediates. The arrangement of halogen atoms on the propene backbone significantly influences the molecule's reactivity and physical properties.

A key precursor in the synthesis of various chlorinated propenes is 1,2,3-trichloropropane (B165214) (TCP). researchgate.net Through controlled dehydrochlorination, typically using a dilute aqueous base like sodium hydroxide (B78521) at elevated temperatures, TCP can be converted to dichloropropenes. researchgate.net For instance, the reaction of TCP with dilute NaOH at 50°C yields 2,3-dichloroprop-1-ene with high efficiency. researchgate.net Further reaction modifications, such as the use of phase-transfer catalysts or microwave heating, have been shown to significantly reduce reaction times. researchgate.net

While a specific, detailed synthesis for 1,3-dichloro-1-fluoroprop-1-ene is not extensively documented in publicly available literature, its synthesis can be inferred from established reactions of halogenated hydrocarbons. A plausible route could involve the dehydrohalogenation of a suitable polychlorofluoropropane. The introduction of fluorine can be achieved through various fluorinating agents. A patent for the production of chlorinated propenes describes a continuous process involving dehydrochlorination of a chlorinated propane (B168953) followed by chlorination, which could be adapted for the synthesis of chlorofluoropropenes. google.com

A notable example of a synthesized derivative is 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene . This compound can be prepared from 3',5'-dichloro-2,2,2-trifluoroacetophenone (B156584) through a Wittig-type reaction, showcasing a method to introduce a substituted propene moiety onto an aromatic ring.

The synthesis of various halogenated propene analogues highlights the versatility of synthetic strategies in this field. The following table summarizes some of these analogues and their basic properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (Z)-1,3-dichloro-3,3-difluoroprop-1-ene | Not Available | C₃H₂Cl₂F₂ | 146.95 |

| 1,1-dichloro-3,3,3-trifluoro-1-propene | 460-70-8 | C₃HCl₂F₃ | 164.94 |

| (1E)-1,2-Dichloro-3,3,3-trifluoroprop-1-ene | 25062-11-7 | C₃HCl₂F₃ | 164.94 |

| 1-Chloro-3,3,3-trifluoropropene | 2730-43-0 | C₃H₂ClF₃ | 130.49 |

Structure-Reactivity Studies of Substituted 1,3-Dichloro-1-fluoropropenes

The reactivity of halogenated propenes is intrinsically linked to the nature and position of the halogen substituents. The electronegativity and size of the halogen atoms (F, Cl, Br, I) influence the electron distribution within the double bond and the stability of potential intermediates in chemical reactions.

Computational studies, such as those using the MNDO method on perchlorofluoroolefins, have been employed to understand the electronic structures and predict the reactivity of these compounds. researchgate.net These studies help in elucidating the relationship between the molecular structure and the propensity for certain reactions, such as nucleophilic or electrophilic attack.

For substituted propenes, the presence of different halogens can lead to varied reactivity. For example, in dehydrohalogenation reactions of 2-haloprop-2-en-1-ols, the bromo-substituted compound was found to be more reactive than its chloro-substituted counterpart. researchgate.net This difference in reactivity is attributed to the weaker carbon-bromine bond compared to the carbon-chlorine bond, making the former easier to break.

The reactivity of the carbon-carbon double bond in these compounds allows for a variety of addition reactions. However, the presence of electron-withdrawing halogen atoms can deactivate the double bond towards electrophilic attack. Conversely, they can be susceptible to nucleophilic attack, particularly at carbon atoms bearing a halogen.

The following table outlines the general reactivity of related halogenated aliphatic compounds, which can be extrapolated to understand the potential reactivity of this compound and its derivatives.

| Reactant Type | General Reactivity with Halogenated Alkenes |

| Strong Oxidizing Agents | Can react vigorously. noaa.gov |

| Strong Reducing Agents | Incompatible. |

| Active Metals (e.g., Al) | Can react, potentially forming dangerous products. noaa.gov |

| Amines, Nitrides | Incompatible. |

Research into Industrial and Chemical Intermediate Applications of Halogenated Propenes

Halogenated propenes are valuable intermediates in the chemical industry, serving as precursors for the synthesis of a wide range of products. Their utility stems from the reactive handles provided by the double bond and the carbon-halogen bonds.

A prominent application of a related compound, 1,3-dichloropropene (B49464), is as a soil fumigant and nematicide. wikipedia.orgnih.gov This highlights the potential for other halogenated propenes, including fluorinated derivatives, to be investigated for agrochemical applications. The specific substitution pattern of halogens can modulate the biological activity and environmental persistence of these compounds.

Furthermore, these compounds are crucial building blocks in organic synthesis. They can be used to introduce the three-carbon propene unit into larger molecules, which is a common structural motif in pharmaceuticals and specialty polymers. The presence of chlorine and fluorine atoms can also impart desirable properties to the final products, such as thermal stability, chemical resistance, and specific biological activities.

The continuous production processes for chlorinated propenes, as described in patents, underscore their industrial relevance. google.com These processes are designed for large-scale manufacturing, indicating a demand for these compounds as intermediates. For example, halogenated propenes can be precursors to the synthesis of refrigerants and polymers.

The table below lists some potential and established applications of halogenated propenes and their derivatives.

| Application Area | Specific Use | Reference |

| Agrochemicals | Soil fumigants, nematicides | wikipedia.orgnih.gov |

| Chemical Synthesis | Intermediates for pharmaceuticals and polymers | General Knowledge |

| Refrigerants | Precursors to hydrofluorocarbons (HFCs) and hydrofluoroolefins (HFOs) | General Knowledge |

Future Research Directions and Interdisciplinary Perspectives

Advancements in Catalytic Synthesis of Fluorinated Olefins

The synthesis of fluorinated olefins is a cornerstone of modern organofluorine chemistry, driven by the significant impact of fluorine on the biological and material properties of organic molecules. researchgate.net Developing efficient and selective catalytic methods is crucial for accessing a wide array of these valuable compounds. numberanalytics.com

Current synthetic strategies for fluorinated alkenes include dehydrofluorination of fluorinated alkanes, cross-coupling reactions, and the direct fluorination of alkenes. numberanalytics.com Direct fluorination is often challenging due to the high reactivity of reagents like fluorine gas (F₂), necessitating specialized equipment and handling. numberanalytics.com Consequently, the development of catalytic processes that utilize safer and more manageable fluorinating agents, such as Selectfluor or N-Fluorobenzenesulfonimide (NFSI), is a major focus. numberanalytics.com Transition metal catalysis, in particular, offers powerful tools for creating carbon-fluorine bonds with high selectivity. researchgate.net

For a molecule like 1,3-Dichloro-1-fluoroprop-1-ene, synthetic strategies could involve the vapor-phase fluorination of a corresponding chlorinated precursor, such as 1,1,3,3-tetrachloropropene, using hydrogen fluoride (B91410) (HF) over a chromium oxide-based catalyst. This approach has proven effective for synthesizing related compounds like trans-1-Chloro-3,3,3-trifluoropropene. researchgate.net Future research will likely focus on developing catalysts that can achieve high stereoselectivity (i.e., producing the desired E or Z isomer) under milder, more sustainable conditions. numberanalytics.com The use of copper-catalyzed reactions to replace fluorine atoms with other functional groups, like boron, is also an emerging strategy that expands the synthetic utility of polyfluoroalkenes. technologynetworks.com

Table 1: Common Fluorinating Agents for Alkene Synthesis

| Reagent Name | Abbreviation | Type | Common Use |

|---|---|---|---|

| Selectfluor | F-TEDA-BF₄ | Electrophilic | Direct fluorination of alkenes and other nucleophiles. numberanalytics.com |

| N-Fluorobenzenesulfonimide | NFSI | Nucleophilic/Electrophilic | Used in transition metal-catalyzed and organocatalyzed fluorinations. numberanalytics.com |

| Fluorine Gas | F₂ | Electrophilic | Highly reactive agent for direct fluorination, requires specialized handling. numberanalytics.com |

High-Throughput Screening Methodologies for Reaction Discovery in Halogenated Organics

High-Throughput Screening (HTS) has become an indispensable tool in modern chemistry, accelerating the discovery of new reactions, optimizing existing ones, and identifying novel materials. springernature.com This technique involves the parallel execution of a large number of experiments in a miniaturized format, such as in microtiter plates, coupled with rapid and automated analysis. springernature.comnih.gov

In the context of halogenated organics, HTS can be employed to screen vast libraries of catalysts, ligands, solvents, and other reaction parameters to identify optimal conditions for synthesizing or functionalizing compounds like this compound. For instance, developing a new cross-coupling reaction to modify the chloro or fluoro substituents on the propene backbone could be massively accelerated using HTS. nih.gov Furthermore, HTS is a powerful method for discovering entirely new reactivity. By randomly combining reagents, there is a higher probability of finding an unexpected but useful chemical transformation. rsc.org

A significant challenge in applying HTS to organic synthesis is the handling of diverse and often sensitive reagents and the analysis of complex reaction mixtures. rsc.org Recent advances have led to the development of automated workstations and data-rich analytical techniques like UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) to manage these complexities. rsc.org For halogenated compounds specifically, HTS has been used to develop assays for enzymes like halogenases, which are involved in biocatalytic halogenation, and to screen porous materials for the kinetic separation of related small molecules like propane (B168953) and propene. nih.govnist.gov These methodologies could be adapted to find enzymes capable of acting on substrates like this compound or to discover materials for its selective capture.

Theoretical and Experimental Synergies in Halogenated Alkene Research

The synergy between theoretical calculations and experimental studies is crucial for a deep understanding of the structure, reactivity, and properties of halogenated alkenes. Computational chemistry, particularly using methods like Density Functional Theory (DFT), allows researchers to predict molecular geometries, electronic properties, and reaction energy barriers. nist.gov These theoretical insights can guide experimental work, saving time and resources.

For a molecule such as this compound, computational models can predict properties like its dipole moment, bond lengths, and the relative stability of its (E) and (Z) isomers. Experimental data from techniques like infrared (IR) spectroscopy and mass spectrometry provide real-world validation of these theoretical predictions. The National Institute of Standards and Technology (NIST) maintains databases containing such experimental data for many chemical compounds, including the isomers of the related 1,3-dichloropropene (B49464). nist.govnih.gov

This interplay is also vital for understanding reaction mechanisms. For example, in the halogenation of alkenes, theoretical studies can elucidate the structure and stability of intermediates like halonium ions, which helps explain the observed stereoselectivity of the reaction. nist.gov Experimental studies can then probe these mechanisms, for example, by attempting to trap intermediates or by studying the reaction kinetics. While specific comprehensive studies on this compound are not widely published, the established synergy in studying related halogenated compounds provides a clear framework for future investigations into its unique chemical behavior.

Table 2: Physicochemical Data for 1,3-Dichloropropene (CAS: 542-75-6)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₄Cl₂ | nih.goviarc.fr |

| Molecular Weight | 110.97 g/mol | nih.goviarc.fr |

| Physical Description | Clear colorless liquid | iarc.fr |

| Boiling Point | ~105-112 °C | nih.gov |

| Water Solubility | Insoluble | iarc.fr |

Note: Data corresponds to the mixture of isomers of the non-fluorinated parent compound.

Role of this compound in Emerging Chemical Technologies

While specific, large-scale applications for this compound are not yet established, its structure suggests significant potential as a building block in emerging technologies. The incorporation of fluorine into molecules is a widely used strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net Fluorine can enhance properties such as metabolic stability, lipophilicity, and binding affinity. researchgate.net

Fluorinated alkenes are critical precursors for fluoropolymers, a class of materials renowned for their high thermal stability, chemical resistance, and unique surface properties (e.g., non-stick coatings like Teflon). numberanalytics.com As a multifunctional monomer, this compound could potentially be used to synthesize novel polymers with tailored properties. The presence of two chlorine atoms in addition to the fluorine provides further handles for polymerization or post-polymerization modification.

In medicinal and agricultural chemistry, fluorinated compounds are prevalent. researchgate.net About 20-25% of all pharmaceuticals contain at least one fluorine atom. researchgate.net The reactive double bond and multiple halogen sites on this compound make it a versatile intermediate for synthesizing more complex, biologically active molecules. It could serve as a scaffold to which other chemical fragments are added, with the fluorine and chlorine atoms fine-tuning the final product's electronic and steric properties. Its utility as a soil fumigant, similar to its non-fluorinated parent 1,3-dichloropropene, is a possibility, though this would require extensive toxicological evaluation. The future application of this compound hinges on the development of efficient synthetic routes and a deeper understanding of its reactivity and toxicological profile.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 1,3-Dichloro-1-fluoroprop-1-ene in laboratory-scale synthesis?

- Methodological Answer : Halogenation of propenes or dehydrohalogenation reactions are common approaches. For instance, using acetyl chloride (ACE-Cl) with potassium carbonate (K₂CO₃) in dichloroethane under reflux conditions, followed by methanol quenching, has been effective for analogous halogenated alkenes . Reaction progress can be monitored via gas chromatography-mass spectrometry (GC-MS) to optimize yield and purity.

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm regiochemistry and substituent positions by comparing experimental shifts with computed data (e.g., PubChem-generated spectra) .

- Infrared Spectroscopy (IR) : Detect C-Cl and C-F stretching vibrations (~550–750 cm⁻¹ for C-Cl; ~1000–1100 cm⁻¹ for C-F) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 128.96) validate the molecular formula (C₃H₃Cl₂F) .

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention .

- Store in sealed containers under inert gas (e.g., N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereochemical assignments of halogenated propenes?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate NMR chemical shifts (e.g., using Gaussian or ORCA) and compare with experimental data to distinguish Z/E isomers .

- Variable-Temperature NMR : Assess rotational barriers of the C=C bond to infer thermodynamic stability .

Q. What experimental approaches evaluate the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–11) at 25–60°C and analyze degradation products via LC-MS .

- EPI Suite Modeling : Predict environmental half-life (e.g., atmospheric oxidation, biodegradation) using EPA-developed software .

Q. How can researchers investigate the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。